PFE-360
Overview
Description
PFE-360, also known as PF-06685360, is a potent and selective inhibitor of leucine-rich repeat kinase 2 (LRRK2) kinase. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of Parkinson’s disease. LRRK2 is a protein kinase that is implicated in the pathogenesis of Parkinson’s disease, and inhibitors like this compound are being explored for their ability to modulate this pathway and potentially slow or halt disease progression .
Mechanism of Action
Target of Action
PFE-360, also known as PF-06685360, is a potent, selective, and orally active inhibitor of the leucine-rich repeat kinase 2 (LRRK2) . LRRK2 is a protein that plays a significant role in both familial and sporadic forms of Parkinson’s disease .
Mode of Action
This compound interacts with LRRK2 by inhibiting its kinase activity. The compound has a mean IC50 value of 2.3 nM in vivo, indicating its high potency . This inhibition of LRRK2 kinase activity is the primary mode of action of this compound.
Biochemical Pathways
It is known that lrrk2, the target of this compound, is involved in several cellular processes, including vesicle trafficking, autophagy, and mitochondrial function . Therefore, it can be inferred that this compound may influence these pathways through its inhibition of LRRK2.
Pharmacokinetics
The pharmacokinetics of this compound involve its ability to penetrate the blood-brain barrier, which is crucial for its effectiveness in treating neurological disorders like Parkinson’s disease . The compound is administered orally and has been tested at dosages of 4 mg/kg and 7.5 mg/kg . .
Result of Action
The primary result of this compound’s action is the significant decrease in the LRRK2-pSer935/total LRRK2 ratio, both 1 hour and 12 hours after dosing . This indicates the effective inhibition of LRRK2 activity by this compound.
Action Environment
It’s worth noting that the compound’s ability to penetrate the blood-brain barrier allows it to act effectively within the central nervous system .
Biochemical Analysis
Biochemical Properties
PFE-360 (PF-06685360) is known to interact with the LRRK2 enzyme, a protein kinase that plays a crucial role in cellular processes . The compound acts as an inhibitor, effectively decreasing LRRK2’s phosphorylation levels . This interaction is significant as mutations in the LRRK2 gene are one of the most commonly known genetic causes of Parkinson’s disease .
Cellular Effects
This compound (PF-06685360) has been observed to have various effects on cells. It influences cell function by impacting cell signaling pathways and gene expression . For instance, it has been reported to reduce the LRRK2-pSer935/total LRRK2 ratio in animal models . This ratio is known to be elevated in Parkinson’s patients, indicating that this compound (PF-06685360) could potentially have therapeutic effects in such conditions .
Molecular Mechanism
The molecular mechanism of action of this compound (PF-06685360) involves its binding interactions with the LRRK2 enzyme . As an inhibitor, it blocks the activity of this enzyme, leading to a decrease in LRRK2’s phosphorylation levels . This can result in changes in gene expression and cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound (PF-06685360) have been observed to change over time
Dosage Effects in Animal Models
In animal models, the effects of this compound (PF-06685360) have been observed to vary with different dosages . For instance, in a study involving female Sprague Dawley rats, it was found that a dosage of 4 mg/kg and 7.5 mg/kg effectively reduced the LRRK2-pSer935/total LRRK2 ratio .
Metabolic Pathways
The specific metabolic pathways that this compound (PF-06685360) is involved in are not clearly defined in the current literature. Given its interaction with the LRRK2 enzyme, it is likely that it plays a role in the metabolic pathways associated with this enzyme .
Transport and Distribution
The transport and distribution of this compound (PF-06685360) within cells and tissues are not clearly defined in the current literature. It is known to be a brain-penetrated compound, suggesting that it can cross the blood-brain barrier .
Subcellular Localization
The subcellular localization of this compound (PF-06685360) is not clearly defined in the current literature. Given its role as an inhibitor of the LRRK2 enzyme, it is likely that it localizes to the same subcellular compartments as this enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PFE-360 involves multiple steps, starting from commercially available starting materials. The key steps typically include the formation of the pyrrolo[2,3-d]pyrimidine core, followed by functionalization to introduce the morpholine and pyrrole moieties. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) would be employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
PFE-360 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: This involves replacing one functional group with another, which can be useful in modifying the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups that enhance the compound’s activity or selectivity .
Scientific Research Applications
PFE-360 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of LRRK2 kinase and its downstream effects.
Biology: Researchers use this compound to investigate the role of LRRK2 in cellular processes and its implications in neurodegenerative diseases.
Medicine: The primary focus is on its potential as a therapeutic agent for Parkinson’s disease. .
Industry: This compound is also used in the development of diagnostic tools and assays to measure LRRK2 activity in biological samples
Comparison with Similar Compounds
Similar Compounds
GNE-7915: Another LRRK2 inhibitor with a different chemical structure but similar mechanism of action.
MLi-2: A potent LRRK2 inhibitor that has shown efficacy in preclinical models of Parkinson’s disease.
BIIB122: Currently in clinical trials, this compound also targets LRRK2 and is being evaluated for its therapeutic potential in Parkinson’s disease
Uniqueness of PFE-360
This compound stands out due to its high selectivity and potency for LRRK2 kinase. It has demonstrated the ability to penetrate the brain effectively, which is crucial for treating central nervous system disorders like Parkinson’s disease. Additionally, this compound has shown a favorable safety profile in preclinical studies, with minimal off-target effects .
Properties
IUPAC Name |
1-methyl-4-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)pyrrole-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c1-21-9-11(6-12(21)7-17)13-8-18-15-14(13)16(20-10-19-15)22-2-4-23-5-3-22/h6,8-10H,2-5H2,1H3,(H,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQTYHISVSPMSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C#N)C2=CNC3=C2C(=NC=N3)N4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of PFE-360?
A1: this compound acts as a potent and selective inhibitor of leucine-rich repeat kinase 2 (LRRK2) kinase activity. [, , ] This is significant because hyper-activated LRRK2 is implicated in both the susceptibility to and progression of Parkinson's disease. [, ]
Q2: How does this compound affect LRRK2 downstream signaling?
A2: Inhibiting LRRK2 kinase activity with this compound has been shown to reduce the phosphorylation of downstream targets, including Rab10 and itself (autophosphorylation at S1292). [, ] These phosphorylation events are thought to play a role in LRRK2's pathological effects in Parkinson's disease. Additionally, this compound has been shown to increase anterograde axonal transport and presynaptic targeting of α-synuclein, another protein implicated in Parkinson's disease. [, ]
Q3: Are there any non-invasive ways to measure this compound's effect on LRRK2 activity?
A3: Yes, research suggests that this compound treatment leads to measurable changes in LRRK2-related markers within various biofluids. These include reduced pS935-LRRK2 and pRab10 proteins in blood mononuclear cells, decreased exosome LRRK2 protein and di-docosahexaenoyl (22:6) bis(monoacylglycerol) phosphate in urine, and reduced exosome LRRK2 and pS1292-LRRK2 protein in cerebrospinal fluid. [, ] These findings provide potential non-invasive methods for monitoring this compound's impact on LRRK2 activity.
Q4: What are the potential benefits of using this compound in Parkinson’s disease models?
A4: In vitro and in vivo studies have demonstrated the potential benefits of this compound in models of Parkinson's disease. For instance, this compound treatment has shown to partially rescue disease-associated phenotypes in midbrain-like simplified brain organoids (simBOs) derived from LRRK2G2019S patient cells, including increasing the number of dopaminergic neurons and reducing autophagy levels. []
Q5: Were there any noticeable effects of this compound on lung tissue in preclinical studies?
A5: Interestingly, preclinical studies in non-human primates revealed that this compound, alongside other LRRK2 inhibitors, induced mild cytoplasmic vacuolation of type II pneumocytes in the lungs. [, ] Importantly, these morphological changes appear to be reversible upon drug withdrawal and did not result in measurable pulmonary deficits. [, ] Further research is necessary to fully understand the implications of these findings.
Q6: What is the significance of using simplified brain organoids (simBOs) in studying this compound's effects?
A6: simBOs offer a valuable tool for studying the effects of compounds like this compound in a more physiologically relevant context compared to traditional two-dimensional cell cultures. [] These 3D models better recapitulate the cellular complexity and interactions of the brain, allowing for a more accurate assessment of this compound's therapeutic potential.
Q7: What are the limitations of current research on this compound in the context of Parkinson’s disease?
A7: While promising, the research on this compound's therapeutic potential for Parkinson's disease is still in its early stages. For instance, one study using an AAV-α-synuclein rat model found that chronic this compound treatment only had a marginal effect on motor function and did not significantly affect neurodegenerative processes. [] Further research is crucial to fully elucidate its efficacy and safety profile in humans.
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